Chemical properties of 5-fluoro-1-(methoxymethyl)-1H-indole
Chemical properties of 5-fluoro-1-(methoxymethyl)-1H-indole
An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-1-(methoxymethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 5-fluoro-1-(methoxymethyl)-1H-indole (CAS No. 1488594-93-9), a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, the nuanced electronic effects of its substituents, its characteristic reactivity in electrophilic substitution reactions, and its full spectroscopic profile. This document is intended to serve as a practical resource for scientists leveraging this scaffold in drug discovery and development, offering not just protocols but also the underlying chemical principles that govern its behavior.
Introduction: A Scaffold of Strategic Importance
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of a fluorine atom and an N-protecting group, as seen in 5-fluoro-1-(methoxymethyl)-1H-indole, creates a molecule with finely tuned chemical and pharmacological properties.
The C5-fluoro substituent serves multiple critical roles. Its high electronegativity alters the electron distribution of the indole ring, influencing its reactivity and the pKa of the N-H proton in the unprotected precursor.[1] In a pharmacological context, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate binding interactions with biological targets.[2][3]
The N-methoxymethyl (MOM) group is a robust protecting group for the indole nitrogen.[4] It prevents unwanted N-alkylation or deprotonation during subsequent synthetic manipulations, particularly those involving strong bases or electrophiles, and directs electrophilic attack cleanly to the electron-rich C3 position.[5] Understanding the interplay of these two functional groups is paramount to effectively utilizing this versatile intermediate.
Molecular and Physicochemical Profile
The fundamental properties of 5-fluoro-1-(methoxymethyl)-1H-indole are summarized below. These computed values provide a baseline for predicting its behavior in various solvent systems and its potential as a drug-like molecule.
| Property | Value | Source |
| CAS Number | 1488594-93-9 | [6] |
| Molecular Formula | C₁₀H₁₀FNO | [6][7] |
| Molecular Weight | 179.19 g/mol | [6][8] |
| Monoisotopic Mass | 179.07465 Da | [7] |
| XLogP3 (Predicted) | 2.0 | [7] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 2 | [8] |
Synthetic Strategy: From 5-Fluoroindole to the N-MOM Protected Core
The synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole is a straightforward, two-step process commencing from commercially available 5-fluoroindole. The initial synthesis of the 5-fluoroindole core can be achieved through several classic named reactions, with the Leimgruber-Batcho and Fischer indole syntheses being among the most common and scalable methods.[5][9] The critical second step is the protection of the indole nitrogen.
The selection of the MOM group is deliberate. It is introduced under basic conditions that are well-tolerated by the indole ring and is stable to a wide range of non-acidic reagents, making it compatible with many subsequent transformations like cross-coupling, lithiation, and acylation.[4]
Caption: Synthetic workflow for N-MOM protection of 5-fluoroindole.
Experimental Protocol: Synthesis of 5-Fluoro-1-(methoxymethyl)-1H-indole
Materials:
-
5-Fluoroindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methoxymethyl chloride (MOMCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-fluoroindole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indole nitrogen to form the sodium salt. The low temperature controls the exothermic reaction and hydrogen gas evolution.
-
Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become a thicker slurry.
-
N-Alkylation: Add methoxymethyl chloride (1.1 eq) dropwise to the suspension at 0 °C. Causality: MOMCl is a potent electrophile. Slow addition at 0 °C prevents side reactions and controls the exotherm. The indolide anion acts as a soft nucleophile, readily attacking the MOMCl in an SN2 reaction.[10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 5-fluoro-1-(methoxymethyl)-1H-indole as a pure product.
Chemical Reactivity: The Interplay of Electronic Effects
The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution.[5] The regioselectivity of this reaction is dictated by the relative stability of the Wheland intermediate (sigma complex). Attack at the C3 position is overwhelmingly favored as it allows the positive charge to be delocalized over the benzene ring without disrupting the aromaticity of the benzenoid portion.
The substituents on 5-fluoro-1-(methoxymethyl)-1H-indole modulate this inherent reactivity:
-
C5-Fluoro Group: As a halogen, fluorine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Overall, it deactivates the benzene ring towards electrophilic attack.[1][11] This deactivation further enhances the intrinsic preference for substitution on the pyrrole ring, specifically at C3.
-
N-MOM Group: This group has a minimal electronic effect on the ring's aromaticity but plays a crucial steric and directing role. By occupying the nitrogen position, it prevents N-substitution and ensures that electrophiles react exclusively at carbon positions.
The primary and most synthetically useful reaction for this scaffold is electrophilic substitution at C3. A classic example is the Vilsmeier-Haack formylation.
Caption: Mechanism of the Vilsmeier-Haack formylation at the C3 position.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
5-Fluoro-1-(methoxymethyl)-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reagent Formation: In a flame-dried flask under nitrogen, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise with vigorous stirring. A white solid may form. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent. Causality: The Vilsmeier reagent is the active electrophile. It must be pre-formed before the addition of the nucleophilic indole to prevent side reactions.[12]
-
Electrophilic Substitution: Dissolve 5-fluoro-1-(methoxymethyl)-1H-indole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by adding it to a stirred solution of saturated aqueous NaHCO₃ and ice.
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.
-
Workup: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield 5-fluoro-1-(methoxymethyl)-1H-indole-3-carbaldehyde.
Deprotection of the N-MOM Group
While the MOM group is stable under many conditions, its removal is often necessary. This is typically achieved under acidic conditions, which cleave the acetal.[13] Common reagents include hydrochloric acid in an alcohol solvent or stronger acids like trifluoroacetic acid.[14][15] Care must be taken as the indole nucleus itself can be sensitive to strongly acidic conditions, which may cause polymerization or degradation.[16]
Spectroscopic Characterization
The structural features of 5-fluoro-1-(methoxymethyl)-1H-indole give rise to a distinct spectroscopic signature. The following table summarizes the expected chemical shifts and absorption bands, based on data from analogous structures.[17][18][19]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | H2 | δ 7.1-7.3 ppm (d) | Doublet coupled to H3. |
| H3 | δ 6.5-6.7 ppm (d) | Doublet coupled to H2. | |
| H4 | δ 7.3-7.5 ppm (dd) | Doublet of doublets, coupled to H6 and H7. | |
| H6 | δ 6.9-7.1 ppm (ddd) | Doublet of doublet of doublets, coupled to H4, H7, and ¹⁹F. | |
| H7 | δ 7.2-7.4 ppm (dd) | Doublet of doublets, coupled to H4 and H6. | |
| N-CH₂-O | δ 5.4-5.6 ppm (s) | Singlet for the methylene protons of the MOM group. | |
| O-CH₃ | δ 3.3-3.5 ppm (s) | Singlet for the methyl protons of the MOM group. | |
| ¹³C NMR | C2, C3 | δ 125-130, 100-105 ppm | Characteristic indole pyrrole ring carbons. |
| C5 | δ 155-160 ppm (d, ¹JCF ≈ 240 Hz) | Large C-F coupling constant is characteristic. | |
| N-CH₂-O | δ 75-80 ppm | Methylene carbon of the MOM group. | |
| O-CH₃ | δ 55-60 ppm | Methyl carbon of the MOM group. | |
| ¹⁹F NMR | C5-F | δ -120 to -125 ppm | Typical range for an aryl fluoride. |
| IR | C-F Stretch | 1200-1250 cm⁻¹ | Strong absorption band. |
| C-O Stretch | 1050-1150 cm⁻¹ | Characteristic of the ether linkage in the MOM group. | |
| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | Multiple bands for the indole ring system. |
Conclusion and Future Outlook
5-Fluoro-1-(methoxymethyl)-1H-indole is a highly valuable and versatile building block. The C5-fluoro group provides a handle for modulating the electronic and pharmacokinetic properties of target molecules, while the N-MOM group offers robust protection and directs synthetic transformations with high regioselectivity. The synthetic and functionalization protocols described herein are reliable and scalable, providing a clear pathway for the incorporation of this scaffold into complex drug candidates. As the demand for novel, metabolically stable, and potent therapeutic agents continues to grow, the strategic use of fluorinated intermediates like 5-fluoro-1-(methoxymethyl)-1H-indole will undoubtedly play an expanding role in the future of medicinal chemistry.
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